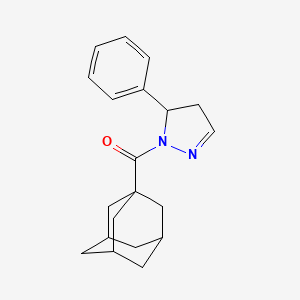
1-adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone is a complex organic compound that belongs to the class of pyrazoline derivatives.
Preparation Methods
The synthesis of 1-adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone typically involves the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide in glacial acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrazine, dioxane, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic systems.
Industry: The compound is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-Adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone can be compared with other similar compounds, such as:
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): This compound has a similar adamantyl group but differs in its overall structure and biological activity.
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Another compound with an adamantyl group, known for its use as a synthetic cannabinoid.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-adamantyl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-19(20-11-14-8-15(12-20)10-16(9-14)13-20)22-18(6-7-21-22)17-4-2-1-3-5-17/h1-5,7,14-16,18H,6,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUUBIDJFWILGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
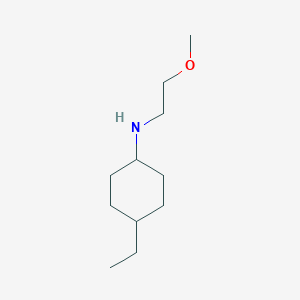
![N-(2,6-DIFLUOROPHENYL)-2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDE](/img/structure/B5215081.png)
![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)
![(E)-3-(2-CHLOROPHENYL)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-2-PROPEN-1-ONE](/img/structure/B5215096.png)
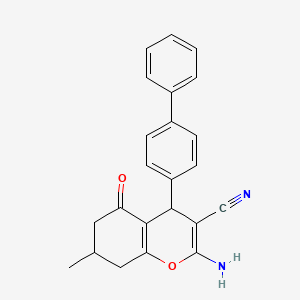
![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)
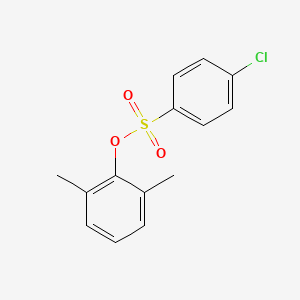
![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol](/img/structure/B5215110.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215112.png)
![3,5-bis(propan-2-yl) 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B5215119.png)
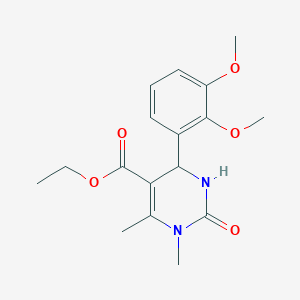
![bis[2-(dibenzylamino)ethyl] succinate](/img/structure/B5215149.png)
![N-(2-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5215162.png)
![(5E)-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5215174.png)
